Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 186497-89-2
VCID: VC21287451
InChI: InChI=1S/C24H26N4O7S/c1-15(2)14-35-24(30)28(21-22(33-4)27-16(3)13-26-21)36(31,32)19-7-6-12-25-20(19)17-8-10-18(11-9-17)23(29)34-5/h6-13,15H,14H2,1-5H3
SMILES: CC1=CN=C(C(=N1)OC)N(C(=O)OCC(C)C)S(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C(=O)OC
Molecular Formula: C24H26N4O7S
Molecular Weight: 514.6 g/mol

Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate

CAS No.: 186497-89-2

Cat. No.: VC21287451

Molecular Formula: C24H26N4O7S

Molecular Weight: 514.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate - 186497-89-2

Specification

CAS No. 186497-89-2
Molecular Formula C24H26N4O7S
Molecular Weight 514.6 g/mol
IUPAC Name methyl 4-[3-[(3-methoxy-5-methylpyrazin-2-yl)-(2-methylpropoxycarbonyl)sulfamoyl]pyridin-2-yl]benzoate
Standard InChI InChI=1S/C24H26N4O7S/c1-15(2)14-35-24(30)28(21-22(33-4)27-16(3)13-26-21)36(31,32)19-7-6-12-25-20(19)17-8-10-18(11-9-17)23(29)34-5/h6-13,15H,14H2,1-5H3
Standard InChI Key MKXCMFJSLPCFDU-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=N1)OC)N(C(=O)OCC(C)C)S(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C(=O)OC
Canonical SMILES CC1=CN=C(C(=N1)OC)N(C(=O)OCC(C)C)S(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C(=O)OC

Introduction

Chemical Identification and Nomenclature

Primary Chemical Identifiers

Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate is uniquely identified by its CAS registry number 186497-89-2, providing researchers with a standardized reference for this specific chemical entity . This identifier is crucial for accurate chemical database searches and regulatory documentation in pharmaceutical research and development processes.

Alternative Nomenclature

The compound is also known by the alternative name Methyl 4-(3-(N-(isobutoxycarbonyl)-N-(3-Methoxy-5-Methylpyrazin-2-yl)sulfaMoyl)pyridin-2-yl)benzoate . This naming variation reflects the synonymous nature of "isobutoxycarbonyl" and "(2-Methylpropoxy)carbonyl" functional groups, both referring to the same structural component. The existence of multiple naming conventions demonstrates the complexity of systematic nomenclature for compounds with multiple functional groups and substituents.

Molecular Characteristics

Structural Formula

The compound has a molecular formula of C24H26N4O7S , comprising carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in a complex arrangement. This formula indicates a sophisticated organic structure containing multiple functional groups and heterocyclic components, contributing to its specific chemical behavior and potential pharmaceutical relevance.

Physical Properties

PropertyValueSource
CAS Registry Number186497-89-2
Molecular FormulaC24H26N4O7S
Molecular Weight514.55 g/mol or 514.56142 g/mol
Commercial Purity≥97%
Standard Delivery Time≤1 week
Shipping PortsShanghai, Guangzhou

Structural Features and Functional Groups

Key Structural Components

The structure of Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate contains several distinct moieties that define its chemical properties:

  • Pyrazine ring system: The 3-methoxy-5-methylpyrazin-2-yl group provides a heterocyclic component with potential hydrogen bonding capabilities.

  • Pyridine ring: A 2-substituted pyridine ring connected to the sulfonamide group and benzene ring.

  • Benzoate group: A methyl ester of benzoic acid serving as a potentially reactive site for further modification.

  • Sulfonamide linkage: A key functional group (-SO2-N-) known for pharmaceutical relevance.

  • Isobutoxycarbonyl (2-methylpropoxycarbonyl) protecting group: A carbamate functionality that may serve as a protecting group for the nitrogen atom.

These structural elements collectively determine the compound's chemical reactivity, stability, and potential biological interactions, making it suitable for specific pharmaceutical synthesis pathways.

Structural Similarities to Related Compounds

Applications and Research Significance

Pharmaceutical Intermediate Classification

Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate is specifically classified as a pharmaceutical intermediate , indicating its primary function in multi-step synthetic pathways for the production of more complex drug substances. The presence of multiple functional groups provides potential sites for chemical transformations, making it valuable in pharmaceutical synthesis.

Application CategorySpecificationRelevance
Pharmaceutical IntermediatesPrimary classificationIndicates role in drug synthesis pathways
Research ChemicalSecondary classificationPotential use in medicinal chemistry research
Commercial AvailabilityLimited stock availabilitySuggests specialty chemical status
Transportation MethodAir freightIndicates high-value, low-volume shipping requirements

Synthetic Considerations

Reactivity and Stability Considerations

The compound contains several functional groups with distinct reactivity profiles:

These reactivity considerations would influence handling, storage, and processing requirements in pharmaceutical manufacturing contexts.

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